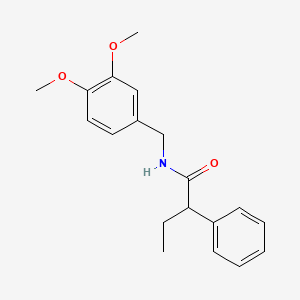![molecular formula C17H24N2O4S B4431301 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the modulation of ion channels and receptors. It has been shown to interact with the GABAA receptor, which is a ligand-gated ion channel that is involved in the regulation of anxiety and sedation. Additionally, it has been found to block the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These actions result in the inhibition of neuronal activity and the prevention of cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which are mediated by its interaction with the GABAA receptor. Additionally, it has been shown to have antiarrhythmic properties, which are mediated by its blockage of the hERG potassium channel. These effects make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments include its high yield and purity, as well as its ability to modulate various ion channels and receptors. Additionally, it has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on other ion channels and receptors, as well as its potential use in the treatment of other conditions such as epilepsy and neuropathic pain. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of new synthetic methods for this compound may lead to improved yields and purity, as well as the development of new derivatives with unique properties and applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to modulate various ion channels and receptors. Its mechanism of action involves the inhibition of neuronal activity and the prevention of cardiac arrhythmias. It has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use, as well as to explore its potential use in the treatment of other conditions.
Aplicaciones Científicas De Investigación
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research due to its ability to modulate various ion channels and receptors. It has been shown to have an inhibitory effect on the GABAA receptor, which is involved in the regulation of anxiety and sedation. Additionally, it has been found to be a potent blocker of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These properties make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
Propiedades
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-6-8-16(9-7-15)24(21,22)19-12-10-18(11-13-19)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUFAVIRIGINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



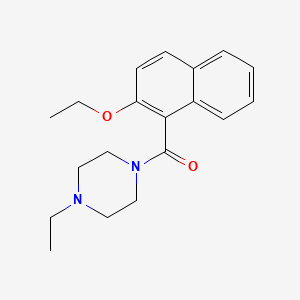
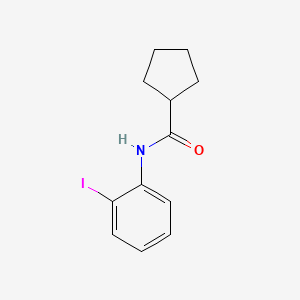

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)

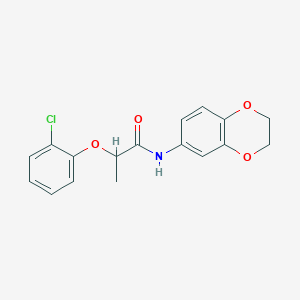
![2,4-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431275.png)
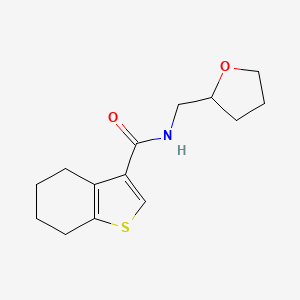
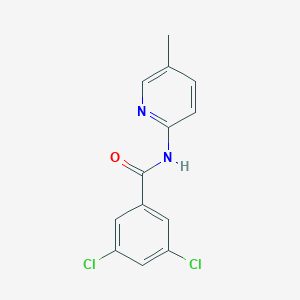
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)
